4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline
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Overview
Description
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline is an organic compound with the molecular formula C13H19ClN2 It is characterized by the presence of a chloro-substituted aniline group and a pyrrolidine ring connected via a propyl chain
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline typically involves the reaction of 4-chloroaniline with 3-(pyrrolidin-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of fixed-bed reactors and multistage purification processes, including distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines or hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrocarbons. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(morpholin-4-yl)propyl]aniline
- 4-chloro-N-[3-(piperidin-1-yl)propyl]aniline
- 4-chloro-N-[3-(azetidin-1-yl)propyl]aniline
Uniqueness
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-12-4-6-13(7-5-12)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMAVDJZGULKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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